molecular formula C18H15N5OS B2641054 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034504-45-3

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2641054
CAS No.: 2034504-45-3
M. Wt: 349.41
InChI Key: IVYYTTXWOIJPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a hybrid heterocyclic compound featuring a benzo[b]thiophene core linked via an ethyl-carboxamide bridge to a pyrazole ring substituted with a pyrazine moiety. This structure combines aromatic, electron-rich systems (benzo[b]thiophene, pyrazine) with a pyrazole scaffold, which is often associated with bioactive properties.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-18(17-11-13-3-1-2-4-16(13)25-17)21-8-10-23-9-5-14(22-23)15-12-19-6-7-20-15/h1-7,9,11-12H,8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYYTTXWOIJPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives . Another method involves the Pd-catalyzed Sonogashira coupling reaction, which is useful for forming new carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound’s structural uniqueness lies in its combination of pyrazine, pyrazole, and benzo[b]thiophene units. Comparisons to analogs in the evidence reveal key differences:

Compound Core Structure Key Substituents Structural Confirmation
Target Compound Benzo[b]thiophene + pyrazole + pyrazine Ethyl-carboxamide linker Not reported in evidence
(E)-Imine derivative () Benzodioxole + imidazole Chlorophenyl hydrazinecarboxamide Single-crystal X-ray confirmed
2-Cyanoacrylamide () Pyrazole + thiophene Cyanoacrylamide group Spectroscopic methods
Pyrazoline-thienyl () Pyrazoline + thiophene Nitrophenyl, phenyl groups X-ray crystallography + DFT
Chromenone-pyrazole () Chromenone + pyrazolo[3,4-d]pyrimidine Fluorophenyl, methylthiophene Mass spectrometry, MP

Key Observations :

  • The target compound lacks direct structural validation (e.g., X-ray or DFT) compared to analogs like those in and , which have well-resolved configurations .

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety linked to a benzo[b]thiophene core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H19N5O\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00

The compound exhibited a particularly strong inhibitory effect on MCF7 cells, which are human breast cancer cells, indicating its potential as a therapeutic agent in breast cancer treatment.

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

  • Inhibition of Kinases : The compound has shown potential to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells, leading to reduced viability.
  • Cell Cycle Arrest : It may also cause cell cycle arrest at various checkpoints, preventing cancer cell division.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity, particularly against Mycobacterium tuberculosis.

Table 2: Antimicrobial Efficacy

StrainMIC (µg/mL)Reference
Mycobacterium tuberculosis H37Ra2.73 - 22.86
Multidrug-resistant M. tuberculosis0.60 - 0.61

The low minimum inhibitory concentrations (MICs) indicate that the compound is effective against both drug-sensitive and resistant strains of tuberculosis.

Case Studies and Research Findings

Several research studies have documented the efficacy of this compound in various experimental settings:

  • Study by Bouabdallah et al. demonstrated significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively, highlighting its broad-spectrum anticancer potential .
  • Research on Pyrazole Derivatives : A review article outlined advancements in pyrazole derivatives as promising candidates for cancer therapy, noting that compounds similar to this compound exhibited significant growth inhibition across various cancer models .

Q & A

Q. What spectroscopic techniques are employed to confirm the molecular structure of this compound?

The compound's structure is validated using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to analyze proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical details. For example, pyrazine and pyrazole ring protons are distinguishable via distinct NMR coupling patterns, while crystallography provides bond-length data critical for verifying substituent orientations .

Q. What multi-step synthetic routes are commonly utilized to prepare this compound?

Synthesis typically involves:

  • Coupling reactions between pyrazine-containing intermediates (e.g., 3-(pyrazin-2-yl)-1H-pyrazole) and benzo[b]thiophene-2-carboxamide derivatives.
  • Solvent systems : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for polar intermediates, with triethylamine as a catalyst for amide bond formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate the final product .

Q. What initial biological assays are recommended for screening this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Antimicrobial activity can be assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains. These assays prioritize compounds for further mechanistic studies .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationships (SAR) of derivatives?

  • Substituent variation : Modify pyrazine, pyrazole, or benzo[b]thiophene moieties to assess electronic/steric effects.
  • Biological testing : Compare IC50 values across modified analogs in target-specific assays (e.g., kinase inhibition).
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. What strategies resolve low yields in the final coupling step?

  • Optimize reaction conditions : Increase catalyst loading (e.g., triethylamine from 1.2 to 2.0 equivalents) or switch to a polar aprotic solvent (e.g., DMF) to enhance reactivity.
  • Monitor intermediates : Use HPLC to ensure precursor purity (>95%) before coupling. Contaminants like unreacted pyrazine derivatives can suppress yields .

Q. How can computational methods aid in target identification?

  • Pharmacophore mapping : Tools like Schrödinger’s Phase identify key interaction motifs (e.g., hydrogen bonds with pyrazine nitrogen).
  • Proteome-wide docking : Screen against databases (e.g., PDB) to prioritize targets like tyrosine kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How should researchers address contradictory bioactivity data across assays?

  • Verify assay conditions : Ensure consistency in cell lines, buffer pH, and incubation times.
  • Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V staining) if MTT results conflict with caspase-3 activity.
  • Compound stability : Use LC-MS to check for degradation products in cell culture media .

Q. What advanced purification techniques address challenges in isolating polar byproducts?

  • Reverse-phase HPLC : Employ C18 columns with acetonitrile/water gradients for high-resolution separation.
  • Countercurrent chromatography : Useful for large-scale purification of structurally similar impurities .

Methodological Challenges and Solutions

Q. How to improve metabolic stability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to pyrazole nitrogen to enhance bioavailability.
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., thiophene oxidation) and guide structural hardening .

Q. What role do heterocyclic substituents play in biological activity?

  • Pyrazine : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., EGFR kinase).
  • Benzo[b]thiophene : Increases lipophilicity, improving membrane permeability.
  • Pyrazole : Acts as a hydrogen bond acceptor, critical for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.